molecular formula C13H12O3S B8315831 Methyl(6-hydroxy-4-vinyl-1-benzothiophen-3-yl)acetate

Methyl(6-hydroxy-4-vinyl-1-benzothiophen-3-yl)acetate

Cat. No. B8315831
M. Wt: 248.30 g/mol
InChI Key: GTAYCOLQNIEBSO-UHFFFAOYSA-N
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Patent
US09238639B2

Procedure details

To a mixture of methyl(4-(((trifluoromethyl)sulfonyl)oxy)-6-((triisopropylsilyl)oxy)-1-benzothiophen-3-yl)acetate (900 mg) and EtOH (3 mL) were added potassium vinyl(trifluoro)borate (252 mg), [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (140 mg) and TEA (0.476 mL) at room temperature, and the mixture was stirred at 110° C. with microwave irradiation for 15 min. The mixture was poured into brine at room temperature and extracted with EtOAc. The organic layer was separated, washed with brine, and dried over MgSO4 and concentrated in vacuo. The residue was purified by silica gel column chromatography (EtOAc/hexane) to give the title compound (379 mg).
Name
methyl(4-(((trifluoromethyl)sulfonyl)oxy)-6-((triisopropylsilyl)oxy)-1-benzothiophen-3-yl)acetate
Quantity
900 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
[Compound]
Name
potassium vinyl(trifluoro)borate
Quantity
252 mg
Type
reactant
Reaction Step Two
[Compound]
Name
TEA
Quantity
0.476 mL
Type
reactant
Reaction Step Two
Quantity
140 mg
Type
catalyst
Reaction Step Two
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:33])[CH2:4][C:5]1[C:9]2[C:10](OS(C(F)(F)F)(=O)=O)=[CH:11][C:12]([O:14][Si](C(C)C)(C(C)C)C(C)C)=[CH:13][C:8]=2[S:7][CH:6]=1.[CH3:34][CH2:35]O>[Cl-].[Na+].O.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2]>[CH3:1][O:2][C:3](=[O:33])[CH2:4][C:5]1[C:9]2[C:10]([CH:34]=[CH2:35])=[CH:11][C:12]([OH:14])=[CH:13][C:8]=2[S:7][CH:6]=1 |f:2.3.4,5.6.7.8|

Inputs

Step One
Name
methyl(4-(((trifluoromethyl)sulfonyl)oxy)-6-((triisopropylsilyl)oxy)-1-benzothiophen-3-yl)acetate
Quantity
900 mg
Type
reactant
Smiles
COC(CC1=CSC2=C1C(=CC(=C2)O[Si](C(C)C)(C(C)C)C(C)C)OS(=O)(=O)C(F)(F)F)=O
Name
Quantity
3 mL
Type
reactant
Smiles
CCO
Step Two
Name
potassium vinyl(trifluoro)borate
Quantity
252 mg
Type
reactant
Smiles
Name
TEA
Quantity
0.476 mL
Type
reactant
Smiles
Name
Quantity
140 mg
Type
catalyst
Smiles
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]
Step Three
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Cl-].[Na+].O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 110° C. with microwave irradiation for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (EtOAc/hexane)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
COC(CC1=CSC2=C1C(=CC(=C2)O)C=C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 379 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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